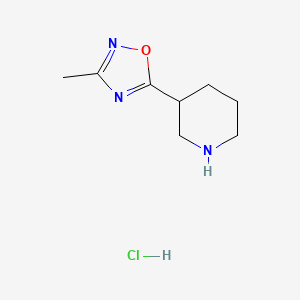

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOKDRQHVKSSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181540-59-9 | |

| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Types:

- Cyclization of Amidoximes with Carboxylic Acid Derivatives : Amidoximes react with carboxylic acids, esters, or acid chlorides to form the 1,2,4-oxadiazole ring.

- 1,3-Dipolar Cycloaddition : Nitrile oxides can undergo cycloaddition with nitriles to yield 1,2,4-oxadiazoles, though this is less common for this specific compound.

Detailed Preparation Method

Cyclization of Amidoximes with Activated Carboxylic Acids

-

- Amidoxime derivative (bearing the 3-methyl group)

- Carboxylic acid derivative linked to piperidine (or piperidine itself as a nucleophile)

-

- Solvent: Dimethyl sulfoxide (DMSO) or similar polar aprotic solvents

- Base: Sodium hydroxide (NaOH) or pyridine to facilitate cyclization

- Temperature: Ambient to moderate heating (room temperature to 80 °C)

- Time: Several hours to overnight depending on scale and reactivity

-

- The nucleophilic amidoxime attacks the electrophilic carbonyl carbon of the carboxylic acid derivative.

- Intramolecular cyclization occurs forming the 1,2,4-oxadiazole ring.

- Protonation with hydrochloric acid yields the hydrochloride salt of the piperidine derivative.

Industrial Scale Preparation

- Continuous Flow Reactors : To enhance yield and scalability, continuous flow synthesis has been employed, allowing precise control of temperature and reaction time.

- Optimization : Parameters such as solvent choice, base concentration, and temperature are optimized to maximize purity and yield.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amidoxime + Carboxylic acid derivative + NaOH/DMSO | 25–80 °C | 6–24 hours | 70–85 | Cyclization to form 1,2,4-oxadiazole ring |

| 2 | Acidification with HCl | Ambient | 1–2 hours | Quantitative | Formation of hydrochloride salt |

| 3 | Purification by recrystallization or chromatography | N/A | N/A | N/A | Ensures high purity |

Research Findings and Optimization

- Catalysts : Use of pyridine or tetra-n-butylammonium fluoride (TBAF) has been reported to improve the efficiency and selectivity of cyclization reactions.

- Solvent Effects : Polar aprotic solvents such as DMSO enhance the solubility of reactants and facilitate the cyclization step.

- Temperature Control : Mild heating accelerates reaction rates without decomposing sensitive intermediates.

Comparative Analysis with Similar Compounds

| Compound | Synthetic Route | Key Differences | Applications |

|---|---|---|---|

| This compound | Amidoxime + Carboxylic acid cyclization | Piperidine ring attached at position 3 | Anticancer, neuropharmacological research |

| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | Similar amidoxime cyclization | Substitution at position 4 on piperidine | Medicinal chemistry, drug design |

| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid | Amidoxime + acid derivative cyclization | Propanoic acid side chain instead of piperidine | Biological activity studies |

Summary of Key Insights

- The preparation of this compound is primarily achieved through the cyclization of amidoximes with activated carboxylic acid derivatives.

- Reaction conditions favor mild to moderate temperatures in polar aprotic solvents with bases such as sodium hydroxide or pyridine.

- The hydrochloride salt is formed by acidification post-cyclization, improving compound stability and handling.

- Industrial synthesis benefits from continuous flow techniques to enhance yield and scalability.

- The synthetic approach is consistent with methods used for related oxadiazole derivatives, with modifications depending on substitution patterns.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced derivatives of the oxadiazole ring.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of piperidine moieties enhances this activity, making compounds like 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride promising candidates for developing new antimicrobial agents .

- Anticancer Potential : Research suggests that oxadiazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of oxadiazole-containing compounds. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold in drug discovery:

- Lead Compound for New Drugs : Its structural features allow for the modification and optimization of pharmacological properties, making it a suitable lead compound for the synthesis of new drugs targeting various diseases .

- Synthesis of Hybrid Molecules : The compound can be used as a building block for creating hybrid molecules that combine different pharmacophores, potentially leading to enhanced therapeutic efficacy and reduced side effects .

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial efficacy against Gram-positive bacteria, showing significant inhibition at low concentrations. |

| Study B | Evaluated the anticancer activity on breast cancer cell lines, demonstrating a reduction in cell viability by inducing apoptosis. |

| Study C | Assessed neuroprotective effects in vitro, revealing reduced oxidative stress markers in treated neuronal cells. |

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride

- Molecular Formula : C₈H₁₃N₃O·HCl ().

- Key Difference : The oxadiazole ring is attached to the 4-position of the piperidine ring instead of the 3-position.

- Impact : Altered spatial orientation may affect binding affinity to biological targets. Pharmacological studies suggest positional isomers exhibit varying selectivity for serotonin (5-HT) receptors ().

b) 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride

Substituent Variations on the Oxadiazole Ring

a) 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole Hydrochloride

- Structure : Methyl group on the oxadiazole ring with piperidine at the 3-position ().

- Physicochemical Properties : Similar logP (~1.2) to the target compound but with altered solubility due to positional isomerism.

b) 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride

- Molecular Formula : C₉H₁₅N₃O₂·HCl ().

- Key Feature : Methoxymethyl substituent increases molecular weight (234.73 g/mol ) and hydrophilicity.

- Application : Enhanced solubility makes it suitable for aqueous formulation in agrochemicals ().

c) 3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine Hydrochloride

Complex Substituents and Hybrid Structures

a) 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

- Molecular Formula : C₁₂H₁₉N₃O·HCl ().

- Application : Used in agrochemicals for crop protection due to increased steric bulk, enhancing target selectivity ().

b) 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

Pharmacological Analogs

a) GR127935

- Structure : Contains a 5-methyl-1,2,4-oxadiazole-piperidine core ().

- Application : Potent 5-HT₁B/1D receptor antagonist used in migraine research ().

b) SB224289

Table 1: Key Properties of Selected Analogs

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₈H₁₄ClN₃O, with a CAS number of 851882-57-0. It is classified as an oxadiazole derivative, which is known for its varied biological activities. The compound is typically available in hydrochloride form, which enhances its solubility in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O |

| CAS Number | 851882-57-0 |

| Molecular Weight | 187.67 g/mol |

| Solubility | Soluble in water |

| Hazard Classification | Irritant |

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to induce apoptosis in various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with IC50 values in sub-micromolar concentrations, suggesting potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Western blot analyses have revealed that these compounds can enhance the expression of pro-apoptotic proteins such as p53 and activate caspase-3 cleavage in cancer cells, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that various oxadiazole derivatives possess antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Anticancer | CEM-13 (leukemia), U-937 | Sub-micromolar |

| Antibacterial | S. aureus | 0.0039 - 0.025 mg/mL |

| E. coli | 0.0048 - 0.0195 mg/mL | |

| Antifungal | Candida albicans | MIC values from 16.69 to 78.23 µM |

Case Studies and Research Findings

Several studies have documented the biological activities associated with oxadiazole derivatives:

- Anticancer Studies : In vitro studies demonstrated that specific derivatives led to significant growth inhibition in breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The induction of apoptosis was confirmed through flow cytometry assays.

- Antimicrobial Studies : A comprehensive examination of various synthesized alkaloids revealed that certain piperidine derivatives displayed notable antimicrobial activity against a range of pathogens, indicating their potential use as therapeutic agents .

- Molecular Docking Studies : Computational studies have suggested strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, highlighting their potential as novel anticancer agents .

Q & A

Basic: What are the standard synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of precursor amidoximes with carboxylic acid derivatives. For example, hydroxylamine hydrochloride reacts with nitriles or esters under acidic conditions to form the 1,2,4-oxadiazole ring. Piperidine derivatives are then functionalized via nucleophilic substitution or reductive amination. Key factors include:

- Temperature control : Excess heat may lead to ring-opening or side reactions (e.g., hydrolysis of the oxadiazole).

- Catalyst choice : Use of acetic acid or DCC enhances cyclization efficiency .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

- NMR spectroscopy : - and -NMR confirm the piperidine ring conformation and oxadiazole substitution patterns (e.g., characteristic for methyl groups on oxadiazole) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, crucial for understanding solid-state stability .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 295.77 for CHClNO) .

Advanced: How can researchers address contradictions between computational predictions and experimental bioactivity data?

Answer:

Discrepancies often arise from:

- Solvent effects : MD simulations may overlook solvation dynamics. Validate using polarizable continuum models (PCM) .

- Conformational flexibility : Free-energy perturbation (FEP) studies refine binding poses for rigid oxadiazole-piperidine scaffolds .

- Target promiscuity : SPR or ITC assays quantify off-target interactions (e.g., with CRBP1 or retinol-binding proteins) .

Advanced: What strategies optimize binding affinity in SAR studies of oxadiazole-piperidine derivatives?

Answer:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance oxadiazole ring stability and target engagement .

- Stereochemistry control : Chiral HPLC separates enantiomers to test differential activity (e.g., R vs. S configurations at piperidine C3) .

- Prodrug design : Hydrochloride salt formation improves solubility for in vivo assays .

Basic: What are the primary pharmacological targets of this compound, and how are binding assays designed?

Answer:

- Targets : CRBP1 (cellular retinol-binding protein 1), ion channels (e.g., TRPV1), and microbial enzymes .

- Assay design :

Advanced: How do researchers resolve crystallographic challenges (e.g., twinning) during structural analysis?

Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for low-symmetry crystals .

- Refinement protocols : SHELXL’s TWIN/BASF commands model twinned data, while OLEX2 GUI visualizes disorder in piperidine rings .

- Validation : R values < 0.25 ensure model accuracy .

Advanced: What methodologies assess metabolic stability and toxicity in preclinical studies?

Answer:

- Hepatocyte incubation : LC-MS/MS identifies phase I metabolites (e.g., N-dealkylation or oxadiazole hydroxylation) .

- AMES test : Evaluates mutagenicity via S. typhimurium TA98/TA100 strains (threshold: <10% revertant colonies) .

- hERG inhibition : Patch-clamp electrophysiology measures IC for cardiac safety (target > 30 µM) .

Basic: How are stability and storage conditions optimized for this hydrochloride salt?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition onset (~200°C) .

- Hygroscopicity : Store in desiccators (RH < 30%) to prevent deliquescence .

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) confirm integrity via HPLC .

Advanced: How can molecular dynamics (MD) simulations guide lead optimization?

Answer:

- Binding free energy : MM-PBSA/GBSA calculates ΔG for piperidine-oxadiazole scaffolds in CRBP1 .

- Ligand strain energy : QM/MM identifies unfavorable torsions (e.g., oxadiazole-piperidine dihedral angles > 15°) .

- Solvent mapping : 3D-RISM predicts hydration sites affecting solubility .

Basic: What are common impurities in synthesis, and how are they controlled?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.